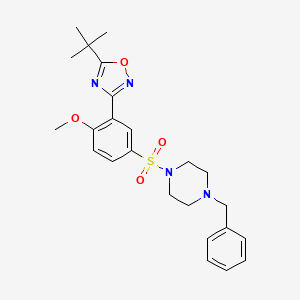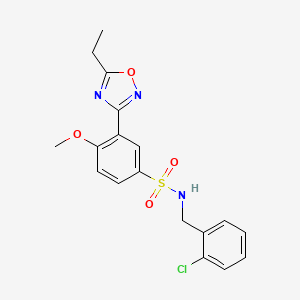
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline acts as a selective inhibitor of the Rho GTPase family of proteins, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By inhibiting the activity of these proteins, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline are complex and depend on the specific cellular context in which it is used. In general, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate cellular signaling pathways and alter cellular behavior, including cell migration, proliferation, and survival. It has also been shown to affect synaptic plasticity and learning and memory in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is its high selectivity for the Rho GTPase family of proteins, which allows for specific modulation of cellular signaling pathways. However, its effects are highly context-dependent, and its use in vivo may be limited by its poor pharmacokinetic properties.
Direcciones Futuras
There are many potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One area of interest is the development of more potent and selective inhibitors of the Rho GTPase family of proteins. Another area of interest is the investigation of the role of Rho GTPases in the immune system and the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline as an immunomodulatory agent. Additionally, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline may have applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by alterations in synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves several steps, including the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-isopropyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 4-amino-N-phenethyl-2-nitroaniline to form the final product, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline.
Aplicaciones Científicas De Investigación
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used in a variety of scientific studies to investigate its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of the Rho GTPase family of proteins, which are known to play a role in tumor growth and metastasis. In neuroscience, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used to study the role of Rho GTPases in synaptic plasticity and learning and memory. In immunology, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate the activity of immune cells, including T cells and macrophages.
Propiedades
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUGZJWAKKWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)


